Benzoic acid, 3-(2-propynyloxy)-

Vue d'ensemble

Description

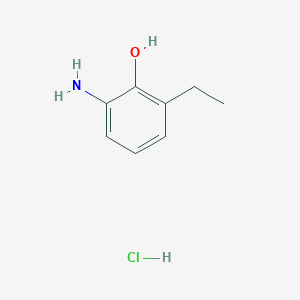

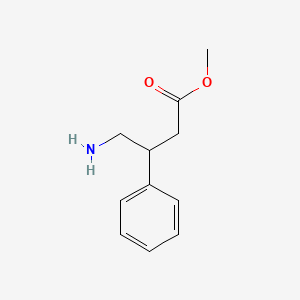

“Benzoic acid, 3-(2-propynyloxy)-” is a carboxylic acid derivative that contains both a propynyl and a benzoic acid functional group . It is commonly used in organic synthesis as a building block for the preparation of various pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-(2-propynyloxy)-” contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group .Chemical Reactions Analysis

While specific chemical reactions involving “Benzoic acid, 3-(2-propynyloxy)-” are not available, benzoic acid, a related compound, can undergo a variety of reactions. For instance, benzoic acid can be oxidized to phenol using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) .Applications De Recherche Scientifique

Pharmacological Activity

Certain 3-phenoxybenzoic acid derivatives exhibit interesting pharmacological properties:

- Protein Glycation Inhibition : They also inhibit protein glycation, a process implicated in diabetes complications .

Antiangiogenic Properties

Protocatechuic acid and syringic acid, structurally related to benzoic acid, exhibit antiangiogenic activities. In vitro studies demonstrated their ability to inhibit VEGF-induced cell proliferation and migration .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

The specific mode of action of Benzoic acid, 3-(2-propynyloxy)- The mode of action of benzoic acid involves its ability to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Biochemical Pathways

The biochemical pathways affected by Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to be involved in theshikimate and phenylpropanoid pathways in plants . It is also part of the core β-oxidative pathway of benzoic acid biosynthesis in plants .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid , which may provide some insight into its pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Benzoic acid, 3-(2-propynyloxy)- It is known that benzoic acid is one of the most common organic acids in the earth’s atmosphere and an important component of atmospheric aerosol particles . The reaction mechanism of OH, NO3, and SO4− radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere have been studied .

Propriétés

IUPAC Name |

3-prop-2-ynoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERILFFCDZRBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519499 | |

| Record name | 3-[(Prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-(2-propynyloxy)- | |

CAS RN |

85607-73-4 | |

| Record name | 3-[(Prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3057750.png)

![N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3057758.png)

![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-](/img/structure/B3057763.png)

![1-Difluoromethyl-1H-benzo[d]imidazole](/img/structure/B3057769.png)